Methyl 3-aminoquinoline-5-carboxylate
Overview
Description
Methyl 3-aminoquinoline-5-carboxylate: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a quinoline core with an amino group at the 3-position and a carboxylate ester group at the 5-position, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-aminoquinoline-5-carboxylate is a derivative of quinoline . Quinoline and its derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities . .
Mode of Action
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been reported to have diverse effects on various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinoline derivatives have been reported to have diverse effects at the molecular and cellular level due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of quinoline derivatives often involves classical methods such as the Gould-Jacobs reaction, the Friedländer synthesis, and the Skraup synthesis.
Industrial Production Methods: Industrial production of methyl 3-aminoquinoline-5-carboxylate may involve large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-aminoquinoline-5-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Methyl 3-aminoquinoline-5-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound can be used in the development of new antibiotics.
Anticancer Research: The compound is also explored for its potential anticancer activities.
Industry:
Dye and Pigment Production: Quinoline derivatives are used in the production of dyes and pigments.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the amino and carboxylate ester groups.
Chloroquine: A well-known antimalarial drug that also features a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness: Methyl 3-aminoquinoline-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-aminoquinoline-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGVEJFHNHTTTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229369 | |
Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956382-58-3 | |
Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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